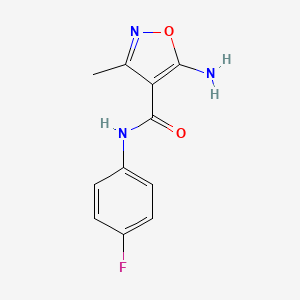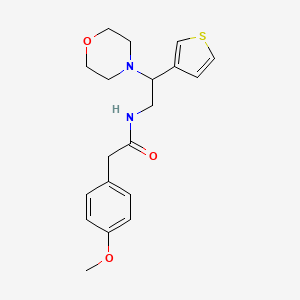
2-(4-methoxyphenyl)-N-(2-morpholino-2-(thiophen-3-yl)ethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-methoxyphenyl)-N-(2-morpholino-2-(thiophen-3-yl)ethyl)acetamide is a chemical compound that belongs to the class of acetamide derivatives. It is commonly referred to as MTEA and has been used in various scientific research studies due to its unique properties.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for 2-(4-methoxyphenyl)-N-(2-morpholino-2-(thiophen-3-yl)ethyl)acetamide involves the reaction of 4-methoxybenzoyl chloride with 2-(morpholino)ethylamine to form 2-(4-methoxyphenyl)-N-(2-morpholinoethyl)acetamide, which is then reacted with thiophene-3-carboxaldehyde in the presence of a base to form the final product.
Starting Materials
4-methoxybenzoyl chloride, 2-(morpholino)ethylamine, thiophene-3-carboxaldehyde, base (e.g. sodium hydroxide)
Reaction
Step 1: 4-methoxybenzoyl chloride is reacted with 2-(morpholino)ethylamine in the presence of a base to form 2-(4-methoxyphenyl)-N-(2-morpholinoethyl)acetamide., Step 2: 2-(4-methoxyphenyl)-N-(2-morpholinoethyl)acetamide is then reacted with thiophene-3-carboxaldehyde in the presence of a base to form the final product, 2-(4-methoxyphenyl)-N-(2-morpholino-2-(thiophen-3-yl)ethyl)acetamide.
Wirkmechanismus
MTEA exerts its biological effects by inhibiting the activity of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme that is involved in the production of prostaglandins, which are known to play a role in inflammation and pain. By inhibiting COX-2, MTEA reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemische Und Physiologische Effekte
MTEA has been found to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). MTEA has also been found to inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death) in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using MTEA in lab experiments is its ability to selectively inhibit COX-2 without affecting the activity of COX-1, which is important for maintaining the integrity of the gastrointestinal tract. However, one of the limitations of using MTEA is its low solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of MTEA in scientific research. One area of interest is the development of MTEA analogs with improved solubility and potency. Another area of interest is the exploration of the potential therapeutic applications of MTEA in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, MTEA can be used as a tool to study the role of COX-2 in various physiological and pathological processes.
Conclusion
In conclusion, MTEA is a unique chemical compound that has been extensively used in scientific research studies. It has potential therapeutic applications in the treatment of cancer, inflammation, and neurodegenerative diseases. MTEA exerts its biological effects by inhibiting the activity of COX-2, which reduces the production of prostaglandins and leads to a reduction in inflammation and pain. Despite its limitations, MTEA has shown promise as a tool in the study of protein-protein interactions and protein-ligand interactions.
Wissenschaftliche Forschungsanwendungen
MTEA has been extensively used in various scientific research studies due to its unique properties. It has been found to have potential therapeutic applications in the treatment of cancer, inflammation, and neurodegenerative diseases. MTEA has also been used as a tool in the study of protein-protein interactions and protein-ligand interactions.
Eigenschaften
IUPAC Name |
2-(4-methoxyphenyl)-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3S/c1-23-17-4-2-15(3-5-17)12-19(22)20-13-18(16-6-11-25-14-16)21-7-9-24-10-8-21/h2-6,11,14,18H,7-10,12-13H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVHFYTDOESJMFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NCC(C2=CSC=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methoxyphenyl)-N-(2-morpholino-2-(thiophen-3-yl)ethyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)-6-methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2822813.png)
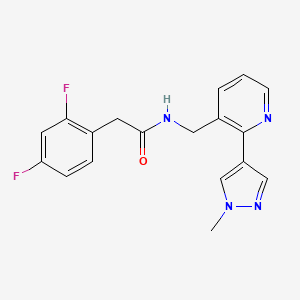
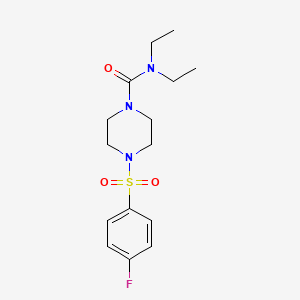


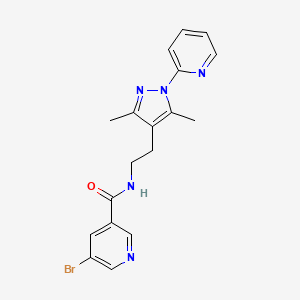
![[3-(Triazol-1-ylmethyl)azetidin-1-yl]-(1,3,5-trimethylpyrazol-4-yl)methanone](/img/structure/B2822822.png)
![5-[4-[(2~{r},3~{s},4~{s},5~{s},6~{r})-6-(Hydroxymethyl)-3,4,5-Tris(Oxidanyl)oxan-2-Yl]oxy-3-Methyl-Phenyl]-~{n}1,~{n}3-Dimethyl-Benzene-1,3-Dicarboxamide](/img/structure/B2822824.png)
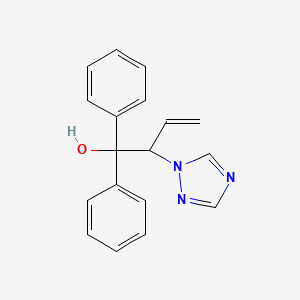
![N-[5-carbamoyl-2-(pyrrolidin-1-yl)phenyl]-3,6-dichloropyridine-2-carboxamide](/img/structure/B2822826.png)
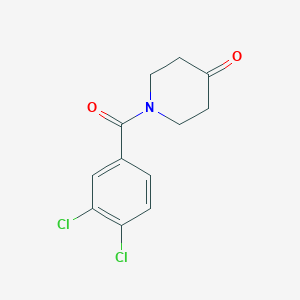
![4-ethoxy-3-fluoro-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzenesulfonamide](/img/structure/B2822830.png)
![N-methyl-4-{[1,3]oxazolo[4,5-b]pyridin-2-yl}aniline](/img/structure/B2822832.png)
